Methyl 3-bromo-5-(methylsulfonyl)benzoate
Overview
Description
Methyl 3-bromo-5-(methylsulfonyl)benzoate: is an organic compound with the molecular formula C9H9BrO4S It is a derivative of benzoic acid, featuring a bromine atom and a methylsulfonyl group attached to the benzene ring
Mechanism of Action
The mechanism of action of “Methyl 3-bromo-5-(methylsulfonyl)benzoate” is not clear as it depends on its application. In general, brominated aromatic compounds can undergo various types of reactions including nucleophilic aromatic substitution, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-5-(methylsulfonyl)benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl benzoate followed by the introduction of the methylsulfonyl group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a sulfonylating agent like methylsulfonyl chloride. The reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-5-(methylsulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or the methylsulfonyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include azido or thiol-substituted benzoates.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include debrominated or desulfonylated benzoates.
Scientific Research Applications
Methyl 3-bromo-5-(methylsulfonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Methyl 2-bromo-3-(methylsulfonyl)benzoate
- Methyl 3-bromo-4-(methylsulfonyl)benzoate
- Methyl 3-bromo-5-(ethylsulfonyl)benzoate
Uniqueness: Methyl 3-bromo-5-(methylsulfonyl)benzoate is unique due to the specific positioning of the bromine and methylsulfonyl groups on the benzene ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
methyl 3-bromo-5-methylsulfonylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4S/c1-14-9(11)6-3-7(10)5-8(4-6)15(2,12)13/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAABAZUHVDUMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622434 | |
Record name | Methyl 3-bromo-5-(methanesulfonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154117-77-8 | |
Record name | Methyl 3-bromo-5-(methanesulfonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-bromo-5-methanesulfonylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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